N'-(3-nitrobenzylidene)isonicotinohydrazide
Description
“N’-(3-nitrobenzylidene)isonicotinohydrazide” is a chemical compound with the molecular formula C13H10N4O3 . It is a Schiff base ligand, which are compounds that possess an azomethine or imine (-C=N-) as their functional group .
Synthesis Analysis
The Schiff base ligand was synthesized and characterized . The synthesis process involved the reaction of the nitrate salt of Ag (I) with N’-(3-nitrobenzylidene)isonicotinohydrazide . Other Schiff bases of isoniazid were synthesized using microwave-assisted synthesis and conventional condensation with aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “N’-(3-nitrobenzylidene)isonicotinohydrazide” was characterized using elemental analysis, IR, NMR, and Mass spectroscopy . The Schiff base molecule exists in E conformation with respect to the C=N double bond .Scientific Research Applications
Molecular Interactions and Structural Analysis
N'-(3-nitrobenzylidene)isonicotinohydrazide and its derivatives are extensively studied for their molecular interactions and crystal structures. For instance, studies have shown that these compounds, in their crystalline state, are linked through intermolecular hydrogen bonds. These interactions are critical for understanding the material's properties and potential applications in molecular design (Chuev et al., 1996).
Sensor Development
Derivatives of this compound have been utilized in developing sensors. For example, a study on the synthesis of novel derivatives was aimed at detecting heavy metals like mercury. These sensors showed enhanced sensitivity and stability, making them promising tools for environmental monitoring and safety applications (Hussain et al., 2017).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been a significant focus of research. Several studies have synthesized and tested these derivatives for their efficacy against various bacterial strains. The results indicated potent biological activity, making them candidates for developing new antimicrobial agents (Kumar et al., 2011), (Malhotra et al., 2012).
Pharmaceutical Co-crystals
This compound has been studied for its potential in supramolecular synthesis of pharmaceutical co-crystals. These studies explore the improvement and modification of biological activity through simple covalent reactions, providing insights into drug development and delivery systems (Lemmerer, 2012).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of these derivatives. Some synthesized compounds have shown significant hydrogen peroxide scavenging activity, suggesting their potential use in oxidative stress-related applications (Malhotra et al., 2012).
Nonlinear Optical Properties
This compound derivatives have been investigated for their nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics. The studies include synthesis, structural characterization, and assessments of their potential in nonlinear optical behavior (Karakas et al., 2005).
Properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)17(19)20/h1-9H,(H,16,18)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTORRVVNCWSJKS-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329344 | |
Record name | N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659584 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
885946-38-3, 16012-26-3 | |
Record name | N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PYRIDINECARBOXYLIC (3-NITROBENZYLIDENE)HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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